molecular formula C19H20N2O3S B5173690 Ethyl 4-({[(3,4-dimethylphenyl)carbonyl]carbamothioyl}amino)benzoate

Ethyl 4-({[(3,4-dimethylphenyl)carbonyl]carbamothioyl}amino)benzoate

Cat. No.: B5173690
M. Wt: 356.4 g/mol
InChI Key: KTNVLFHESBJNLQ-UHFFFAOYSA-N
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Description

Ethyl 4-({[(3,4-dimethylphenyl)carbonyl]carbamothioyl}amino)benzoate is a complex organic compound with a unique structure that includes aromatic rings, ester groups, and thioamide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({[(3,4-dimethylphenyl)carbonyl]carbamothioyl}amino)benzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-aminobenzoic acid with 3,4-dimethylbenzoyl chloride to form an amide intermediate. This intermediate is then reacted with ethyl chloroformate and a thioamide reagent under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[(3,4-dimethylphenyl)carbonyl]carbamothioyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Ethyl 4-({[(3,4-dimethylphenyl)carbonyl]carbamothioyl}amino)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 4-({[(3,4-dimethylphenyl)carbonyl]carbamothioyl}amino)benzoate exerts its effects involves interactions with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The aromatic rings may also participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-({[(3-morpholinopropyl)amino]carbothioyl}amino)benzoate
  • Ethyl 4-({[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)benzoate

Uniqueness

Ethyl 4-({[(3,4-dimethylphenyl)carbonyl]carbamothioyl}amino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both ester and thioamide groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications .

Properties

IUPAC Name

ethyl 4-[(3,4-dimethylbenzoyl)carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-4-24-18(23)14-7-9-16(10-8-14)20-19(25)21-17(22)15-6-5-12(2)13(3)11-15/h5-11H,4H2,1-3H3,(H2,20,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNVLFHESBJNLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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